Povidone iodine

Catalog No.
S568915
CAS No.
25655-41-8
M.F
C6H9I2NO
M. Wt
364.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Povidone iodine

CAS Number

25655-41-8

Product Name

Povidone iodine

IUPAC Name

1-ethenylpyrrolidin-2-one;molecular iodine

Molecular Formula

C6H9I2NO

Molecular Weight

364.95 g/mol

InChI

InChI=1S/C6H9NO.I2/c1-2-7-5-3-4-6(7)8;1-2/h2H,1,3-5H2;

InChI Key

CPKVUHPKYQGHMW-UHFFFAOYSA-N

SMILES

C=CN1CCCC1=O.II

Solubility

Soluble in water
Soluble in alcohol; practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, acetone.
Practically insoluble in acetone, and light petroleum.
Solubility in water: good

Synonyms

Alphadine, Alphadines, Betadine, Betadines, Betaisodona, Disadine, Disadines, Isodine, Isodines, Pharmadine, Pharmadines, Polyvinylpyrrolidone Iodine, Polyvinylpyrrolidone Iodines, Povidone Iodine, Povidone-Iodine, Povidone-Iodines, Providine, Providines, PVP Iodine, PVP-I, PVP-Iodine, PVP-Iodines

Canonical SMILES

C=CN1CCCC1=O.II

Povidone iodine is a chemical complex formed from polyvinylpyrrolidone and iodine. It serves as a broad-spectrum antiseptic and is commonly used in medical settings for skin disinfection and wound treatment. The complex typically contains between 1% to 12% free iodine, which is responsible for its antimicrobial properties. Povidone iodine is favored over traditional iodine solutions due to its lower toxicity and enhanced solubility, making it more suitable for various applications, including surgical procedures and infection control .

As mentioned earlier, PVP-I's antimicrobial activity relies on the release of free iodine. The released iodine disrupts the cell membrane and essential proteins of microorganisms, leading to cell death []. The slow release of iodine from the PVP complex allows for prolonged activity at the application site.

  • Skin irritation: Prolonged or repeated use can cause skin irritation, burning, or dryness [].
  • Allergic reactions: Allergic reactions to iodine or PVP can occur in rare cases [].
  • Thyroid function: Excessive use, particularly near open wounds, can interfere with thyroid function [].

Precautions:

  • Follow the instructions on the product label carefully.
  • Do not use on open wounds for extended periods.
  • Consult a healthcare professional before using PVP-I if pregnant, breastfeeding, or have thyroid problems [].

Antimicrobial Activity and Mechanism of Action

  • Broad-spectrum efficacy: PVP-I exhibits activity against a wide range of microorganisms, including bacteria, fungi, viruses, and protozoa. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). [Source: ]
  • Mechanism of action: Iodine, the active component of PVP-I, acts by disrupting the cell wall and protein structure of microorganisms, leading to cell death. Its rapid oxidation and broad-spectrum activity make it a valuable tool for researchers studying antimicrobial mechanisms and developing new infection prevention strategies. [Source: ]

Preoperative Decolonization and Infection Prevention

  • Reducing surgical site infections: Research suggests PVP-I may be effective in preoperative decolonization, particularly for Staphylococcus aureus, including MRSA and mupirocin-resistant strains. This could help reduce the risk of surgical site infections, a significant healthcare burden. [Source: ]
  • Combating biofilm formation: PVP-I shows potential in preventing biofilm formation by microorganisms, which can make them more resistant to antibiotics and other antimicrobials. This property makes it a valuable tool for research in biofilm control and developing strategies to combat chronic infections. [Source: ]

Wound Healing and Tissue Repair

  • Antimicrobial activity in wound healing: PVP-I can promote wound healing by reducing bacterial burden and preventing infection. Research is exploring its potential to further enhance wound healing by stimulating tissue regeneration and reducing inflammation. [Source: ]
  • Cytotoxic effects on cancer cells: Studies have shown that PVP-I exhibits cytotoxic effects on various cancer cell lines in vitro and in vivo. This opens avenues for research exploring its potential as an anti-cancer agent or in combination therapies. [Source: ]

Emerging Applications and Future Directions

  • Environmental disinfection: PVP-I is being investigated for its potential to disinfect surfaces and water contaminated with pathogens, potentially contributing to improved sanitation and hygiene practices in various settings. [Source: ]
  • Food safety and preservation: Research is exploring the use of PVP-I as a food sanitizer to control microbial growth and extend the shelf life of perishable foods. [Source: ]

The chemical structure of povidone iodine allows it to release iodine in a controlled manner. The interaction between iodine and polyvinylpyrrolidone occurs through hydrogen bonding and complexation, characterized by the formation of triiodide ions (I3I_3^-) and other polyiodide species. The key reactions can be summarized as follows:

  • Complexation:
    PVP+I2PVP Iodine Complex\text{PVP}+I_2\rightarrow \text{PVP Iodine Complex}
  • Release of Iodine:
    PVP Iodine ComplexFree Iodine+PVP\text{PVP Iodine Complex}\rightarrow \text{Free Iodine}+\text{PVP}

This release mechanism allows for sustained antimicrobial activity, as the free iodine penetrates microbial cells, leading to oxidation of cellular components and eventual cell death .

Povidone iodine exhibits broad-spectrum antimicrobial activity against bacteria (both Gram-positive and Gram-negative), fungi, viruses, and protozoa. Its mechanism of action involves the oxidation of key cellular components, including proteins and lipids, which disrupts microbial integrity. Notably, povidone iodine has demonstrated efficacy against antibiotic-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and has been shown to be effective against biofilms .

There are several methods for synthesizing povidone iodine:

  • Iodine Vapor Exposure: The polymer is exposed to iodine vapors, allowing for complexation.
  • Mixing Solutions: A solution of polyvinylpyrrolidone is mixed with an iodine solution.
  • Heating Dry Polymer: Dry polyvinylpyrrolidone is heated in the presence of iodine to facilitate complex formation .

Recent advancements have introduced novel methods that optimize yield and reduce free iodine content in the final product, enhancing stability and safety for industrial production .

Povidone iodine is widely used in various fields:

  • Medical: As an antiseptic for skin preparation before surgery, treating minor wounds, and disinfecting surfaces.
  • Dental: For oral rinses and treating periodontal disease.
  • Cosmetic: In formulations aimed at reducing microbial load on skin.
  • Nanotechnology: Incorporated into materials for wound healing applications .

Povidone iodine interacts with various substances, which can affect its efficacy:

  • It reacts with hydrogen peroxide and proteins, potentially rendering both ineffective.
  • It can interfere with thyroid function tests due to its iodine content.
  • The presence of certain metals can lead to the formation of corrosive compounds like mercury iodide .

These interactions highlight the importance of careful consideration when using povidone iodine in clinical settings.

Several compounds exhibit similar antiseptic properties but differ in their composition or mechanism of action:

CompoundCompositionMechanism of ActionUnique Features
ChlorhexidineBiguanide compoundDisrupts bacterial cell membranesLong-lasting residual activity
Hydrogen PeroxideHydrogen peroxideOxidative damage to cellular componentsStrong oxidizer but less stable
Silver SulfadiazineSilver ions combined with sulfadiazineDisrupts bacterial cell wallsEffective against a broad spectrum
Benzalkonium ChlorideQuaternary ammonium compoundDisrupts cell membranesLess effective against spores

Povidone iodine's unique advantage lies in its controlled release of free iodine, minimizing toxicity while maintaining antimicrobial efficacy across a wide range of microorganisms .

Povidone-iodine exerts its antimicrobial effects by targeting critical structural and functional components of pathogens. In bacteria, the primary sites of action include cell membranes, intracellular proteins, and nucleic acids. Free iodine (I₂) released from the povidone-iodine complex rapidly penetrates microbial cell walls, where it oxidizes sulfur-containing amino acids (e.g., cysteine and methionine) in membrane proteins, disrupting osmotic balance and leading to cell lysis [1] [2]. Gram-positive bacteria, such as Staphylococcus aureus, are particularly susceptible due to their peptidoglycan layer’s permeability to small iodine molecules, while Gram-negative species like Escherichia coli require higher concentrations for effective penetration [1] [4].

In viral pathogens, povidone-iodine targets surface glycoproteins essential for host cell entry. For influenza A viruses, iodine disrupts hemagglutinin (HA) and neuraminidase (NA) proteins, inhibiting viral attachment to sialic acid receptors and preventing release of progeny virions from infected cells [3]. This dual mechanism is exemplified by studies showing 23.0–97.5% inhibition of human and avian influenza strains at 1.56 mg/ml concentrations [3]. Non-enveloped viruses, such as poliovirus and adenovirus, exhibit greater resistance due to their capsid stability but remain susceptible to higher iodine concentrations (≥0.125%) through oxidation of capsid proteins [2] [4].

Table 1: Molecular Targets of Povidone-Iodine in Pathogens

Pathogen TypeTarget StructureMechanism of ActionEfficacy (Concentration)
Gram-positive bacteriaCell membrane proteinsOxidation of cysteine residues99.9% reduction in 30 s (0.1%)
Influenza A virusHemagglutinin (HA)Denaturation of receptor-binding domains97.5% inhibition (1.56 mg/ml)
Pseudomonas aeruginosa biofilmExtracellular DNADisruption of matrix integrity3-log reduction (0.5%, 60 min)

Oxidative Damage Pathways in Microbial Cytotoxicity

The cytotoxicity of povidone-iodine is mediated through reactive iodine species, including hypoiodous acid (HOI) and triiodide (I₃⁻), which induce oxidative stress in microbial cells. These species oxidize phospholipid bilayers, causing lipid peroxidation and loss of membrane fluidity [1] [4]. In Candida albicans, this results in leakage of intracellular potassium ions and ATP, crippling metabolic processes within 15 seconds of exposure [1].

Nucleic acid damage is another critical pathway. Iodine interacts with nucleotide bases, preferentially oxidizing guanine residues to form 8-oxoguanine, which introduces mutagenic lesions and inhibits replication [3] [4]. Bacterial spores, which are resistant to most antiseptics, succumb to povidone-iodine after prolonged exposure (≥60 minutes) as iodine radicals breach dipicolinic acid-rich spore coats [1].

Table 2: Oxidative Pathways Activated by Povidone-Iodine

Reactive SpeciesTarget BiomoleculeResultant DamageMicrobial Consequence
I₂Membrane lipidsPeroxidation of unsaturated fatty acidsLoss of membrane integrity
HOIEnzymatic cofactorsInactivation of NADH dehydrogenasesCollapse of electron transport
I₃⁻Viral RNAGuanine oxidation and strand breaksLoss of replicative competence

Biofilm Penetration and Matrix Interaction Dynamics

Biofilms pose a unique challenge due to their extracellular polymeric substance (EPS) matrix, which limits antiseptic diffusion. Povidone-iodine overcomes this barrier through two mechanisms: (1) its low molecular weight (∼400 Da) enables penetration into biofilm micropores, and (2) iodine reacts with EPS components like extracellular DNA and polysaccharides, destabilizing the matrix [1] [2]. In Staphylococcus epidermidis biofilms, 0.5% povidone-iodine reduces viable counts by 3-log within 60 minutes by chelating calcium ions critical for matrix stability [1].

The dynamic release of free iodine ensures sustained activity within biofilm layers. Unlike chlorhexidine, which loses efficacy within 4 hours, povidone-iodine maintains bactericidal concentrations for 12–14 hours post-application, enabling progressive eradication of persister cells [2] [4]. This prolonged activity is particularly effective against Klebsiella pneumoniae biofilms, where iodine disrupts quorum-sensing signals by modifying autoinducer-2 molecules [1].

Table 3: Biofilm Disruption by Povidone-Iodine

Biofilm OrganismMatrix Component TargetedTime to 3-Log ReductionKey Interaction Mechanism
Pseudomonas aeruginosaAlginate90 minutesOxidation of glycosidic linkages
Candida aurisβ-1,3-glucans120 minutesIodine-glucan complex formation
Enterococcus faecalisExtracellular DNA45 minutesStrand breakage via radical attack

Gram-Positive versus Gram-Negative Bactericidal Kinetics

The bactericidal kinetics of povidone iodine demonstrate distinct patterns of activity against gram-positive and gram-negative bacteria, with notable differences in concentration requirements and temporal efficacy profiles. Gram-negative bacteria generally exhibit superior susceptibility to povidone iodine compared to gram-positive bacteria, with most gram-negative species achieving complete bacterial kill at concentrations as low as 0.05% within 15 seconds of exposure [1] [2].

Gram-positive bacteria, particularly Staphylococcus aureus strains, require higher concentrations and longer contact times for effective bactericidal activity. Methicillin-resistant Staphylococcus aureus and methicillin-sensitive Staphylococcus aureus typically require concentrations of 0.5-1.0% povidone iodine for reliable bacterial elimination [2] [3]. Clinical isolates of Staphylococcus aureus demonstrate variable initial responses, with only 19% of 95 staphylococcal isolates being completely killed by 10% povidone iodine after 15 seconds of exposure [2]. However, extending contact time to 30 seconds results in complete bacterial elimination in 60% of these isolates, with all isolates achieving complete kill by 120 seconds [2].

The dilution paradox represents a fundamental characteristic of povidone iodine bactericidal kinetics, affecting both gram-positive and gram-negative bacteria. This phenomenon demonstrates that diluted povidone iodine solutions frequently exhibit enhanced bactericidal activity compared to concentrated stock solutions [1] [4]. The optimal bactericidal concentration typically occurs at approximately 0.1% povidone iodine, where free iodine levels reach maximum concentrations of 4.88 parts per million [4] [5].

Temporal bactericidal kinetics reveal that gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Escherichia coli achieve rapid bacterial death within 15 seconds of exposure to effective concentrations [1] [2]. Conversely, gram-positive bacteria, particularly Staphylococcus species, require extended contact times of 30-60 seconds for comparable bactericidal efficacy [2] [6].

The mechanistic basis for these differential kinetic patterns relates to cellular wall architecture differences between gram-positive and gram-negative bacteria. Free iodine penetrates porins present in both outer membrane and plasma membrane structures of gram-negative bacteria, facilitating rapid cellular penetration and subsequent oxidative damage [7]. In contrast, gram-positive bacteria possess thicker peptidoglycan layers that may impede iodine penetration, necessitating higher concentrations and longer contact times for effective bacterial elimination [7].

Mycobactericidal Activity and Sporicidal Limitations

Povidone iodine demonstrates exceptional mycobactericidal activity against most clinically relevant Mycobacterium species, with concentrations as low as 0.05% achieving complete bacterial elimination within 15 seconds of exposure [8] [9]. This remarkable efficacy encompasses both reference strains and clinical isolates of major pathogenic mycobacteria, including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium kansasii, Mycobacterium intracellulare, and Mycobacterium gordonae [8] [10].

Standard mycobacterial susceptibility patterns demonstrate uniform sensitivity across traditional pathogenic species. Mycobacterium tuberculosis H37Rv and clinical isolates consistently achieve greater than 99% bacterial kill within 15 seconds when exposed to 0.05% povidone iodine [8] [9]. Similarly, Mycobacterium avium and Mycobacterium kansasii strains exhibit comparable susceptibility profiles, with complete bacterial elimination occurring within identical temporal and concentration parameters [8] [10].

However, emerging mycobacterial resistance presents significant challenges to povidone iodine efficacy. Mycobacterium abscessus subspecies, particularly Mycobacterium abscessus subspecies massiliense and subspecies bolletii, demonstrate markedly reduced susceptibility to povidone iodine [11] [12]. These strains require concentrations of 10% povidone iodine for effective bacterial elimination, representing a 200-fold increase in minimum inhibitory concentration compared to traditional mycobacterial species [11].

The mechanistic basis for enhanced Mycobacterium abscessus resistance involves multiple cellular adaptations. The globally successful clone sequence type 23 of Mycobacterium abscessus subspecies massiliense has developed tolerance to high concentrations of various disinfectants, including glutaraldehyde concentrations up to 7% [11]. This resistance pattern extends to povidone iodine, where standard clinical concentrations of 2% demonstrate insufficient mycobactericidal activity against these strains [11].

Sporicidal activity represents a significant limitation in povidone iodine antimicrobial spectrum. Bacterial spores exhibit substantial resistance to povidone iodine, requiring extended contact times of 5-10 minutes and higher concentrations for effective sporicidal activity [13] [14]. The comparative antimicrobial spectrum analysis demonstrates that povidone iodine achieves only moderate sporicidal activity (categorized as SC++ in standardized antimicrobial rating systems) compared to its excellent bactericidal activity (BC+++) against vegetative bacteria [13] [15].

The structural basis for sporicidal resistance involves the protective spore coat architecture that impedes iodine penetration and subsequent oxidative damage to critical cellular components [16]. Unlike vegetative bacteria, where iodine rapidly penetrates cellular membranes and oxidizes essential proteins and nucleic acids, bacterial spores require prolonged exposure times for sufficient iodine accumulation to achieve sporicidal efficacy [16].

Clinical implications of these sporicidal limitations necessitate careful consideration in healthcare settings where spore-forming bacteria pose contamination risks. Standard povidone iodine concentrations and contact times used for vegetative bacterial elimination may prove insufficient for environments contaminated with Clostridium species or Bacillus species spores [14] [15].

Antiviral Mechanisms Against Enveloped and Non-Enveloped Viruses

The antiviral efficacy of povidone iodine demonstrates pronounced selectivity based on viral envelope structure, with enveloped viruses exhibiting markedly superior susceptibility compared to non-enveloped viruses. This differential susceptibility pattern reflects fundamental differences in viral architecture and the specific mechanisms through which iodine exerts its virucidal effects [17] [18].

Enveloped virus susceptibility encompasses a broad spectrum of clinically significant pathogens, including influenza viruses, coronaviruses, human immunodeficiency virus, and herpes viruses. Influenza A virus demonstrates exceptional susceptibility, achieving complete viral inactivation within 15 seconds of exposure to povidone iodine concentrations as low as 0.05% [5] [19]. This rapid virucidal activity extends across multiple influenza subtypes, including H1N1, H3N2, H5N3, and H9N2 strains [19].

Coronavirus susceptibility represents a particularly relevant clinical consideration, with severe acute respiratory syndrome coronavirus, Middle East respiratory syndrome coronavirus, and severe acute respiratory syndrome coronavirus-2 all demonstrating high susceptibility to povidone iodine [17] [20] [21]. Concentrations of 0.05% povidone iodine achieve greater than 4-log reduction in viral titers within 15 seconds of exposure [17] [22]. The virucidal mechanism involves direct oxidative damage to viral envelope proteins and subsequent disruption of viral membrane integrity [21] [23].

Human immunodeficiency virus exhibits notable susceptibility to povidone iodine, with concentrations greater than 0.05% achieving greater than 4.5-log reduction in viral infectivity after 30 seconds of exposure [18]. This virucidal activity encompasses both laboratory strains and clinical isolates, suggesting consistent antiviral efficacy across human immunodeficiency virus variants [18].

Non-enveloped virus resistance presents significant challenges to povidone iodine antiviral efficacy. Non-enveloped viruses, including poliovirus, adenovirus, coxsackievirus, and rhinovirus, require substantially higher concentrations and extended contact times for effective viral inactivation [18] [5]. Poliovirus type 1 and adenovirus type 3 require minimum concentrations of 0.125% povidone iodine for complete viral inactivation, representing a 2.5-fold increase compared to enveloped viruses [18] [5].

The mechanistic basis for differential viral susceptibility involves distinct modes of iodine interaction with viral structures. For enveloped viruses, iodine primarily targets lipid envelope components, causing rapid membrane disruption and subsequent viral inactivation [17] [24]. The viral envelope represents a vulnerable target due to its lipid composition, which undergoes rapid oxidative damage upon iodine exposure [17] [25].

Non-enveloped viruses lack this lipid envelope structure, requiring iodine to penetrate protein capsid barriers to reach critical viral components [18] [5]. The protein capsid provides enhanced protection against iodine penetration, necessitating higher concentrations and longer contact times for effective viral inactivation [18]. Additionally, non-enveloped viruses may possess enhanced resistance mechanisms, including protective protein conformations that limit iodine access to essential viral structures [18].

Viral protein oxidation represents the primary mechanism of povidone iodine antiviral activity. Free iodine released from the polyvinylpyrrolidone complex rapidly oxidizes viral proteins, including structural proteins essential for viral integrity and functional proteins required for viral replication [17] [21]. This oxidative damage results in loss of viral infectivity through multiple pathways, including disruption of viral attachment mechanisms and inhibition of viral replication processes [19] [23].

Physical Description

DryPowder
YELLOW-TO-BROWN HYGROSCOPIC POWDER.

Color/Form

Yellowish-brown amorphous hygroscopic powde

Hydrogen Bond Acceptor Count

1

Exact Mass

364.87736 g/mol

Monoisotopic Mass

364.87736 g/mol

Heavy Atom Count

10

Odor

A slight characteristic odo

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 57 of 157 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 100 of 157 companies with hazard statement code(s):;
H315 (98%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (90%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411 (90%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Povidone-iodine is used as a medication or supplement. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Therapeutic Uses

Anti-Infective Agents, Local
Povidone-iodine is an iodophore that is used as a disinfectant and antiseptic mainly for the treatment of contaminated wounds and pre-operative preparation of the skin and mucous membranes as well as for disinfection of equipment.
BETADINE 5% Sterile Ophthalmic Prep Solution for the eye is indicated for prepping of the periocular region (lids, brow, and cheek) and irrigation of the ocular surface (cornea, conjunctiva, and palpebral fornices).

Pharmacology

Povidone-Iodine is an iodophor solution containing a water-soluble complex of iodine and polyvinylpyrrolidone (PVP) with broad microbicidal activity. Free iodine, slowly liberated from the polyvinylpyrrolidone iodine (PVPI) complex in solution, kills eukaryotic or prokaryotic cells through iodination of lipids and oxidation of cytoplasmic and membrane compounds. This agent exhibits a broad range of microbicidal activity against bacteria, fungi, protozoa, and viruses. Slow release of iodine from the PVPI complex in solution minimizes iodine toxicity towards mammalian cells.

MeSH Pharmacological Classification

Anti-Infective Agents, Local

ATC Code

D - Dermatologicals
D08 - Antiseptics and disinfectants
D08A - Antiseptics and disinfectants
D08AG - Iodine products
D08AG02 - Povidone-iodine
D - Dermatologicals
D09 - Medicated dressings
D09A - Medicated dressings
D09AA - Medicated dressings with antiinfectives
D09AA09 - Povidone-iodine
D - Dermatologicals
D11 - Other dermatological preparations
D11A - Other dermatological preparations
D11AC - Medicated shampoos
D11AC06 - Povidone-iodine
G - Genito urinary system and sex hormones
G01 - Gynecological antiinfectives and antiseptics
G01A - Antiinfectives and antiseptics, excl. combinations with corticosteroids
G01AX - Other antiinfectives and antiseptics
G01AX11 - Povidone-iodine
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AA - Antiseptics
R02AA15 - Povidone-iodine
S - Sensory organs
S01 - Ophthalmologicals
S01A - Antiinfectives
S01AX - Other antiinfectives
S01AX18 - Povidone-iodine

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

25655-41-8

Drug Warnings

No studies are available in patients with thyroid disorders; therefore, caution is advised in using BETADINE 5% Sterile Ophthalmic Prep Solution in these patients due to the possibility of iodine absorption.
Because of the potential for serious adverse reactions in nursing infants from BETADINE 5% Sterile Ophthalmic Prep Solution, a decision should be made to discontinue nursing or discontinue the drug, taking into account the importance of the drug to the mother.
FDA Pregnancy Risk Category: C /RISK CANNOT BE RULED OUT. Adequate, well controlled human studies are lacking, and animal studies have shown risk to the fetus or are lacking as well. There is a chance of fetal harm if the drug is given during pregnancy; but the potential benefits may outweigh the potential risk./
For external use only. Not for intraocular injection or irrigation.
For more Drug Warnings (Complete) data for Povidone-iodine (9 total), please visit the HSDB record page.

Use Classification

Cosmetics -> Antimicrobial

General Manufacturing Information

2-Pyrrolidinone, 1-ethenyl-, homopolymer, compd. with iodine: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Interactions

The effect of ethyl alcohol, glycerin, sodium lauryl sulfate, benzalkonium chloride (I) and polysorbate 80, on iodine release from povidone-iodine formulations, was studied in vitro and in rats. Ethyl alcohol and I increased the absorption of iodine 24 h after oral doses. In vitro results on iodine release were variable, with I producing the greatest effect. Possible interferences with laboratory tests were noted. Liver, blood and thyroid levels in rats were reported.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 09-13-2023
Sebe, I., Szabó, B., Nagy, Z. K., Szabó, D., Zsidai, L., Kocsis, B., & Zelkó, R. (2013). Polymer structure and antimicrobial activity of polyvinylpyrrolidone-based iodine nanofibers prepared with high-speed rotary spinning technique. International Journal of Pharmaceutics, 458(1), 99–103. doi:10.1016/j.ijpharm.2013.10.011

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